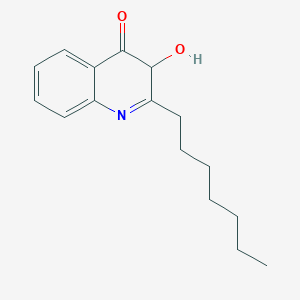

2-ヘプチル-3-ヒドロキシ-3H-キノリン-4-オン

説明

2-Heptyl-3-hydroxyquinolin-4(1H)-one, also known as HQO, is a synthetic compound derived from quinoline, a heterocyclic aromatic organic compound. It is a colorless, crystalline solid with a melting point of 85°C and a boiling point of 240°C. HQO is a versatile compound that has been used in a variety of scientific applications, ranging from laboratory experiments to medical research. This article will provide an overview of HQO, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

細菌におけるクオラムセンシング

この化合物は、主にクオラムセンシングシグナル伝達分子の役割を果たすという文脈で研究されている . クオラムセンシングは、多くの種類の細菌によって使用される細胞間コミュニケーションのメカニズムである . このシグナル伝達プロセスは、オートインデューサーと呼ばれる小さな分子によって媒介され、これは細菌細胞自体によって産生および検出される .

鉄取得の仲介

最新のデータは、この分子が鉄取得を媒介するためにも機能する可能性を示唆している . これは、多くの細菌にとって重要であり、鉄は多くの重要な生物学的プロセスに関与する必須栄養素である。

細胞毒性

この化合物は、細胞毒性とも関連している . つまり、細胞にとって毒性を持つ可能性があり、さまざまな疾患の治療に影響を与える可能性がある。

外膜小胞の生合成

この化合物の別の潜在的な用途は、外膜小胞の生合成にある . これらの小胞は、感染中の宿主細胞への毒性因子の送達など、多くの生物学的プロセスで重要な役割を果たす。

宿主免疫調節活性

この化合物は、宿主免疫調節活性も発揮する可能性がある . これは、免疫応答が重要な要因となる疾患の治療において大きな意味を持つ可能性がある免疫応答を調節するために使用できる可能性があることを示唆している。

2-アルキル-4-キノロンの合成

この化合物は、生物学的に活性な構造的に関連する2-アルキル-4-キノロンの多様な範囲の合成に使用できる . これらの2-アルキル-4-キノロンは、化学生物学研究のプローブとして使用でき、治療上の文脈で応用される可能性がある

作用機序

Target of Action

The primary target of 2-heptyl-3-hydroxy-3H-quinolin-4-one, also known as 2-heptyl-3-hydroxyquinolin-4(1H)-one or ACMC-20mby7, is the quorum sensing system in bacteria . This compound functions as an intercellular signal and is a key component of the signaling system used by bacteria to coordinate activity based on their population density .

Mode of Action

The compound interacts with its targets by being involved in the exchange of signaling molecules among bacteria via cell receptors . It is a quorum sensing-regulated virulence factor used to induce and study the regulation of virulence genes .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway . This pathway involves the exchange of signaling molecules among bacteria, allowing them to coordinate their behavior based on population density . The downstream effects include the regulation of virulence genes, such as those involved in iron scavenging .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of virulence genes and the promotion of biofilm formation . It can also reduce the iron content in the culture medium, acting as an iron chelator at a concentration of 40μM .

Action Environment

The action of 2-heptyl-3-hydroxy-3H-quinolin-4-one is influenced by environmental factors such as population density of the bacteria . The compound’s action, efficacy, and stability may also be affected by factors such as pH, temperature, and the presence of other signaling molecules.

将来の方向性

生化学分析

Biochemical Properties

2-Heptyl-3-hydroxy-3H-quinolin-4-one can function as an intercellular signal . It is involved in the exchange of signaling molecules among bacteria via cell receptors .

Cellular Effects

The compound has been shown to have effects on various types of cells and cellular processes . It influences cell function by regulating the production of virulence factors . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-heptyl-3-hydroxy-3H-quinolin-4-one exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-heptyl-3-hydroxy-3H-quinolin-4-one can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 2-heptyl-3-hydroxy-3H-quinolin-4-one can vary with different dosages in animal models

Metabolic Pathways

2-Heptyl-3-hydroxy-3H-quinolin-4-one is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

2-heptyl-3-hydroxy-3H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,16,19H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNQEHWHRAZAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC2=CC=CC=C2C(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332086 | |

| Record name | 2-heptyl-3-hydroxy-3H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108985-27-9 | |

| Record name | 2-heptyl-3-hydroxy-3H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

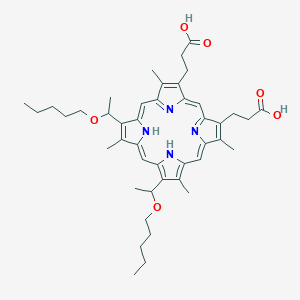

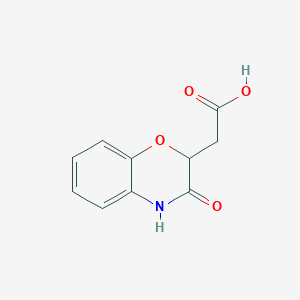

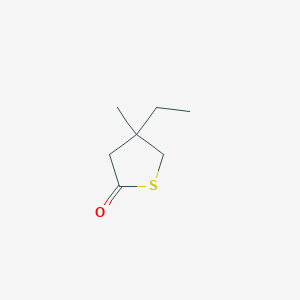

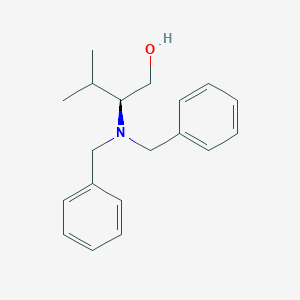

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the 3-hydroxylation of 2-alkylquinolones and their N-oxides differ in Pseudomonas aeruginosa and Mycobacteroides abscessus, and what implications does this have on their interactions?

A: In P. aeruginosa, the enzyme PqsH catalyzes the 3-hydroxylation of 2-heptylquinolin-4(1H)-one (HHQ) to produce PQS, a crucial step in quorum sensing. Conversely, M. abscessus utilizes the PqsH ortholog, AqdB, to initiate the degradation of 2-alkylquinolones (AQs), including PQS, for detoxification []. This difference highlights an antagonistic relationship where P. aeruginosa uses PQS for signaling and virulence, while M. abscessus employs AqdB to neutralize these molecules []. This interplay likely influences the dynamics of these species within polymicrobial infections, such as those found in cystic fibrosis lungs.

Q2: Can Mycobacteroides abscessus degrade the N-oxide forms of 2-alkylquinolones, and if so, what are the enzymatic mechanisms involved?

A: Yes, M. abscessus can degrade the N-oxide forms of AQs, also known as 2-alkyl-4-hydroxyquinoline N-oxides (AQNOs) []. The initial step involves the 3-hydroxylation of the AQNO molecule by the enzyme AqdB. Subsequently, a dioxygenase enzyme named AqdC acts upon the hydroxylated product, leading to the breakdown of the AQNO heterocycle []. This two-step enzymatic process highlights the metabolic capability of M. abscessus in detoxifying and utilizing AQNOs, which are produced by P. aeruginosa and exhibit antibiotic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)